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Introduction
Xylobiose, a simple disaccharide, is emerging as a molecule of significant interest in the fields

of biochemistry, nutrition, and drug development. Composed of two D-xylose units, it is the

fundamental repeating unit of xylan, a major component of hemicellulose. Understanding the

precise chemical structure of xylobiose is paramount for elucidating its biological functions,

from its role as a prebiotic to its potential as a signaling molecule in plant defense mechanisms.

This technical guide provides an in-depth analysis of the chemical structure of xylobiose,

supported by quantitative data, detailed experimental methodologies, and a visualization of its

role in cellular signaling.

Chemical Identity and Molecular Structure
Xylobiose is systematically named 4-O-β-D-Xylopyranosyl-D-xylose. Its chemical formula is

C10H18O9, with a molar mass of 282.24 g/mol .[1] The two D-xylose monosaccharides are

linked by a β(1→4) glycosidic bond.[1] This linkage connects the anomeric carbon (C1) of the

non-reducing xylose unit to the hydroxyl group on the fourth carbon (C4) of the reducing xylose

unit. The "β" designation indicates that the substituent at the anomeric carbon of the non-

reducing ring is oriented in the "up" or equatorial position relative to the plane of the ring.

The two xylopyranose rings in xylobiose typically adopt a chair conformation, which is the

most stable arrangement for six-membered rings. The overall shape of the molecule is
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influenced by the rotational freedom around the glycosidic bond, defined by the torsion angles

phi (φ) and psi (ψ).

Quantitative Structural Data
The precise three-dimensional structure of xylobiose has been determined through X-ray

crystallography and computational modeling. The following table summarizes key bond lengths

and angles for β-D-1,4-xylobiose hexaacetate, which provides a close approximation of the

core xylobiose structure.

Parameter Value

Glycosidic Bond Length (C1'-O4) 1.43 Å

Glycosidic Bond Angle (C1'-O4-C4) 117.5°

Torsion Angle (Φ) 20.4°

Torsion Angle (Ψ) -15.2°

Average C-C Bond Length (Ring) 1.52 Å

Average C-O Bond Length (Ring) 1.43 Å

Average C-C-C Bond Angle (Ring) 110°

Average C-O-C Bond Angle (Ring) 112°

Data derived from the crystal structure of β-D-

1,4-xylobiose hexaacetate.[2]

Experimental Protocols for Structural Determination
The structural elucidation of xylobiose relies on a combination of crystallographic and

spectroscopic techniques.

X-ray Crystallography
X-ray crystallography provides definitive information on the solid-state conformation of a

molecule, including bond lengths, bond angles, and torsion angles.
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Methodology:

Crystallization: Single crystals of xylobiose or a suitable derivative (e.g., xylobiose
hexaacetate) are grown from a supersaturated solution. This is a critical step, as the quality

of the crystal directly impacts the resolution of the final structure.

Data Collection: A single crystal is mounted on a goniometer and irradiated with a

monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is

rotated.

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The positions of the atoms within the unit cell are

determined using direct methods or Patterson methods. The initial model is then refined

against the experimental data to obtain the final, high-resolution structure. For the xylobiose
hexaacetate structure, data was collected on a diffractometer, and the structure was solved

by direct methods and refined by least-squares procedures.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of molecules in solution,

providing information about the connectivity of atoms and their spatial relationships.

Methodology:

Sample Preparation: A solution of xylobiose is prepared in a suitable deuterated solvent

(e.g., D2O).

Data Acquisition: A suite of NMR experiments is performed, including:

1D NMR (¹H and ¹³C): To identify the chemical environments of all proton and carbon

atoms in the molecule.

2D NMR (COSY, HSQC, HMBC): To establish correlations between protons and carbons,

allowing for the assignment of all signals and the determination of the covalent structure.

NOESY/ROESY: To identify through-space interactions between protons, which provides

information about the conformation of the molecule, including the orientation around the
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glycosidic bond.

Data Analysis: The NMR spectra are processed and analyzed to extract chemical shifts,

coupling constants, and NOE intensities. This data is then used to build a model of the

solution-state structure of xylobiose.

Xylobiose as a Signaling Molecule
Recent research has revealed that xylobiose can act as a Damage-Associated Molecular

Pattern (DAMP) in plants, triggering a defense response. This signaling cascade involves the

activation of Mitogen-Activated Protein Kinases (MAPKs).

Xylobiose (DAMP) Membrane ReceptorBinding MAPKKKActivation MAPKKPhosphorylation MAPKPhosphorylation Transcription FactorsPhosphorylation Defense Gene Expression
(e.g., ROS production, Callose deposition)

Induction

Click to download full resolution via product page

Caption: Xylobiose-induced MAPK signaling pathway in plants.

This signaling pathway is initiated by the recognition of xylobiose by a putative cell surface

receptor. This binding event triggers a phosphorylation cascade, starting with the activation of a

MAP Kinase Kinase Kinase (MAPKKK). The MAPKKK then phosphorylates and activates a

MAP Kinase Kinase (MAPKK), which in turn phosphorylates and activates a MAP Kinase

(MAPK). The activated MAPK can then phosphorylate various downstream targets, including

transcription factors, leading to the expression of defense-related genes and the production of

reactive oxygen species (ROS) and callose deposition.

Conclusion
The chemical structure of xylobiose, characterized by its β(1→4) glycosidic linkage between

two xylose units, is fundamental to its diverse biological roles. Detailed structural analysis

through X-ray crystallography and NMR spectroscopy provides the quantitative data necessary

for understanding its interactions with enzymes and receptors. Furthermore, the recognition of

xylobiose as a signaling molecule in plant defense highlights its potential for applications in

agriculture and biotechnology. This in-depth technical guide serves as a comprehensive
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resource for researchers and professionals seeking to leverage the unique properties of this

important disaccharide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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